1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol

Medicinal Chemistry Regioisomerism Pharmacokinetics

Choose this 3-ol regioisomer for its distinct physiochemical profile (XLogP3=1.8, 1 HBD, 5 HBA) that bridges the gap between the polar 4-ol isomer and the lipophilic deoxy analog—delivering optimal membrane permeability while reducing metabolic clearance risk. As a fragment-like scaffold (MW 240.23, single rotatable bond), the 3-hydroxyl handle enables rapid esterification, etherification, or oxidation for FBDD library enumeration. Available at 98% purity to safeguard assay integrity against false positives. Procure the precise regioisomer to streamline lead developability without synthetic rework.

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
CAS No. 1386140-00-6
Cat. No. B1440038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol
CAS1386140-00-6
Molecular FormulaC11H13FN2O3
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])O
InChIInChI=1S/C11H13FN2O3/c12-8-3-4-10(11(6-8)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7H2
InChIKeyPUEOIIRRWGCFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol (CAS 1386140-00-6): Scientific Procurement and Structural Overview


1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol (CAS 1386140-00-6) is a heterocyclic building block belonging to the class of nitrofluorophenyl-substituted piperidinols [1]. Its core structure consists of a piperidine ring bearing a hydroxyl group at the 3-position and a 4-fluoro-2-nitrophenyl substituent at the nitrogen atom . The compound has a molecular formula of C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is commercially available as a solid with typical purities ranging from 95% to 98% .

Why 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol Cannot Be Replaced by Generic Analogs


Despite sharing the same molecular formula (C11H13FN2O3) and weight (240.23 g/mol) with its 4-ol regioisomer (CAS 942474-44-4) , 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol exhibits distinct regioisomeric specificity that critically influences downstream molecular properties [1]. The position of the hydroxyl group (3-position vs. 4-position) alters key physiochemical descriptors including hydrogen bonding patterns, topological polar surface area (TPSA), and rotatable bond count, which are known to modulate pharmacokinetic behavior and target engagement in medicinal chemistry campaigns [2]. Furthermore, class-level evidence indicates that piperidin-3-ol derivatives can demonstrate improved pharmacokinetic properties compared to structurally related piperidin-4-ol analogs, despite comparable in vitro activity, underscoring that even minor structural modifications can significantly impact developability profiles [3].

Quantitative Evidence for Differentiating 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol


Regioisomeric Specificity: 3-OH vs. 4-OH Positional Isomer Differentiation

The hydroxyl group at the 3-position of the piperidine ring confers distinct physiochemical properties compared to the 4-ol regioisomer (CAS 942474-44-4). Computed descriptors reveal that the 3-ol isomer possesses a higher topological polar surface area (TPSA) of 69.3 Ų [1], compared to 58.0 Ų for the 4-ol analog [2]. Additionally, the 3-ol isomer has 1 rotatable bond versus 2 rotatable bonds for the 4-ol isomer [3]. These differences, while subtle, can influence membrane permeability, solubility, and target binding orientation in lead optimization campaigns.

Medicinal Chemistry Regioisomerism Pharmacokinetics

Improved Pharmacokinetic Profile Inferred from Piperidin-3-ol Class Evidence

In a study of pyrrolotriazine-based anaplastic lymphoma kinase (ALK) inhibitors, piperidine-3-ol derivatives demonstrated improved physiochemical and pharmacokinetic properties compared to piperidine-3,4-diol analogs, despite showing comparable in vitro ALK inhibitory activity [1]. While this class-level evidence does not directly measure 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol, it establishes that the piperidin-3-ol scaffold can confer developability advantages over closely related hydroxylated piperidine systems.

Pharmacokinetics Drug Development Kinase Inhibition

Higher Purity Specifications Compared to 4-ol Regioisomer

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol is commercially available with purity specifications of up to 98% , whereas the 4-ol regioisomer (CAS 942474-44-4) is typically offered at 95-97% purity . The higher purity grade reduces the likelihood of impurities interfering with sensitive biological assays or downstream synthetic steps, potentially saving time and resources in hit-to-lead optimization.

Chemical Purity Procurement Quality Control

Lower Rotatable Bond Count Suggests Reduced Conformational Entropy Penalty

The target compound possesses only 1 rotatable bond, as computed by Cactvs 3.4.6.11 [1], whereas the 4-ol regioisomer has 2 rotatable bonds [2]. In drug design, lower rotatable bond count is associated with improved oral bioavailability and reduced entropic penalty upon target binding [3]. This subtle but quantifiable difference may favor the 3-ol isomer when optimizing ligand efficiency metrics.

Conformational Analysis Ligand Efficiency Drug Design

Distinct Hydrogen Bonding Profile (HBD/HBA Ratio) vs. Deoxy Analog

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol contains 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), yielding a HBD/HBA ratio of 0.2 [1]. In contrast, the deoxy analog 1-(4-fluoro-2-nitrophenyl)piperidine (CAS 719-70-0) has 0 HBD and 4 HBA, resulting in a ratio of 0 [2]. The presence of the hydroxyl group in the target compound introduces a critical hydrogen bonding moiety that can enhance aqueous solubility and enable specific target interactions not possible with the deoxy analog.

Hydrogen Bonding Solubility Target Recognition

Optimized Lipophilicity (XLogP3) for Balanced Drug-like Properties

The computed XLogP3 value for 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol is 1.8 [1], which falls within the optimal range (1-3) for oral drug candidates as defined by Lipinski's Rule of Five. This value is higher than the 4-ol regioisomer (XLogP3 = 1.5) [2] and lower than the deoxy analog (XLogP3 = 2.1) [3], positioning the 3-ol isomer as an intermediate lipophilicity scaffold that balances permeability and solubility requirements.

Lipophilicity Drug-likeness Lead Optimization

Optimal Research and Procurement Scenarios for 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 = 1.8)

When a project demands a lipophilicity profile between that of the more polar 4-ol isomer (XLogP3 = 1.5) and the more lipophilic deoxy analog (XLogP3 = 2.1), 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol (XLogP3 = 1.8) provides an optimal intermediate option. This balanced lipophilicity supports adequate membrane permeability while mitigating the risk of poor solubility or high metabolic clearance often associated with highly lipophilic compounds. Procurement of this specific regioisomer ensures the desired physiochemical profile without the need for extensive synthetic modification [1].

Scaffold Selection Prioritizing Improved Pharmacokinetic Properties

Based on class-level evidence indicating that piperidin-3-ol derivatives can exhibit enhanced physiochemical and pharmacokinetic properties compared to related hydroxylated piperidines, this scaffold is strategically prioritized when favorable PK is a primary optimization objective [1]. While in vitro potency may be comparable across analogs, the selection of the 3-ol regioisomer at the outset of a medicinal chemistry campaign may increase the probability of identifying lead compounds with superior developability characteristics, thereby streamlining the path to preclinical candidacy.

Fragment-Based Drug Discovery and Targeted Library Synthesis

With a molecular weight of 240.23 g/mol, a single rotatable bond, and a well-defined hydrogen bonding profile (1 HBD, 5 HBA), 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol serves as an ideal fragment-like building block for fragment-based drug discovery (FBDD) or targeted library enumeration [1]. The 3-hydroxyl group provides a versatile synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) [2], enabling rapid exploration of chemical space around the piperidine core while maintaining the privileged 4-fluoro-2-nitrophenyl pharmacophore.

Assay Development and Screening Where High Purity (>98%) is Critical

For sensitive biochemical or cell-based assays where trace impurities could confound results, the availability of 1-(4-fluoro-2-nitrophenyl)piperidin-3-ol at 98% purity (e.g., Leyan 2284150) provides a quality advantage over the 4-ol regioisomer, which is typically offered at lower specifications (95-97%) [1]. Procuring the higher-purity 3-ol isomer minimizes the risk of false positives, off-target effects, or assay interference, thereby safeguarding data integrity in high-throughput screening and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.